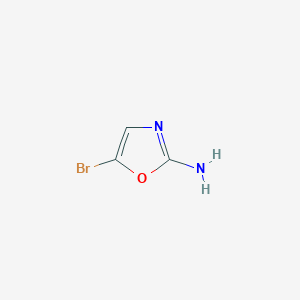

5-Bromooxazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromooxazol-2-amine is a heterocyclic compound that features a five-membered oxazole ring with a bromine atom at the fifth position and an amino group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromooxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with brominated acetic acid derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring.

Industrial Production Methods: Industrial production of this compound can be achieved through scalable processes involving the bromination of oxazole derivatives. The use of metal catalysts, such as palladium or copper, can enhance the efficiency and yield of the reaction. The process typically involves the use of polar solvents and controlled temperature conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 5-Bromooxazol-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of hydroxylamines.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include various substituted oxazoles.

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Hydroxylamines or amines

Scientific Research Applications

5-Bromooxazol-2-amine has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.

Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.

Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Bromooxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, in medicinal chemistry, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent reactions .

Comparison with Similar Compounds

5-Chlorooxazol-2-amine: Similar structure but with a chlorine atom instead of bromine.

5-Iodooxazol-2-amine: Contains an iodine atom at the fifth position.

2-Amino-5-methyl-oxazole: Features a methyl group instead of a halogen at the fifth position.

Uniqueness: 5-Bromooxazol-2-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable scaffold in drug design and material science .

Biological Activity

5-Bromooxazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, synthesizing information from various research studies to provide a comprehensive understanding of its pharmacological potential.

This compound, with the molecular formula C3H3BrN2O, is characterized by the presence of a bromine atom attached to an oxazole ring. This structure contributes to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C3H3BrN2O |

| Molecular Weight | 165.97 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO and DMF |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, including lung cancer (A549) cells. The compound's mechanism involves the inhibition of ULK1 kinase, which plays a crucial role in autophagy and cancer cell survival .

Case Study: Inhibition of A549 Cell Proliferation

In vitro studies demonstrated that this compound effectively inhibited the growth of A549 cells, with significant reductions in cell viability observed at varying concentrations. This suggests its potential as a therapeutic agent against non-small cell lung cancer.

Antimicrobial Activity

The compound has also exhibited notable antimicrobial properties. Research indicates that this compound possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .

Table 2: Antimicrobial Activity of this compound

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effect | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Effective against strains |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Its structure allows it to act as an inhibitor for specific kinases and enzymes involved in cellular processes such as proliferation and apoptosis.

Key Mechanisms Identified:

- Kinase Inhibition : Specifically targeting ULK1 kinase, disrupting autophagy pathways.

- Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Contributing to oxidative stress leading to apoptosis.

Properties

IUPAC Name |

5-bromo-1,3-oxazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2O/c4-2-1-6-3(5)7-2/h1H,(H2,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFJOSNHIRTFGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=N1)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.